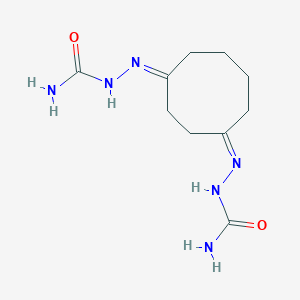![molecular formula C17H15NOS2 B296081 N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a critical role in the brain's reward and pleasure centers. In
Wirkmechanismus
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters in the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
The administration of this compound to animals results in a selective loss of dopaminergic neurons in the brain, leading to motor symptoms similar to those seen in Parkinson's disease. This compound has also been shown to induce oxidative stress and mitochondrial dysfunction in the brain, leading to cell death. Additionally, this compound has been shown to induce neuroinflammation and activate microglia, the immune cells of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is a useful tool for creating animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons and reproduces the motor symptoms seen in the disease. However, this compound has limitations as a research tool, as its toxicity can make it difficult to administer and control dosages.
Zukünftige Richtungen
Future research on N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is likely to focus on developing new animal models of Parkinson's disease and exploring the underlying mechanisms of the disease. Additionally, researchers may investigate the potential therapeutic applications of this compound and its derivatives in the treatment of Parkinson's disease and other neurological disorders.
Synthesemethoden
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiourea to form 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxaldehyde. This intermediate compound is then reacted with 4-methylphenylamine to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is commonly used to create animal models of Parkinson's disease, a degenerative disorder of the nervous system that is characterized by the loss of dopamine-producing neurons in the brain. The administration of this compound to animals results in the selective destruction of dopaminergic neurons, leading to motor symptoms similar to those seen in Parkinson's disease.
Eigenschaften
Molekularformel |
C17H15NOS2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-N-(4-methylphenyl)dithiol-3-imine |
InChI |
InChI=1S/C17H15NOS2/c1-12-3-7-14(8-4-12)18-17-11-16(20-21-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 |
InChI-Schlüssel |
AHYUQBOVCJIBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




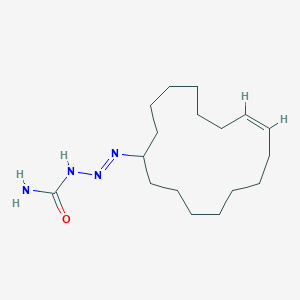
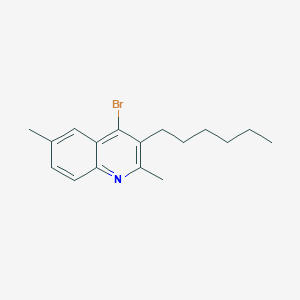
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
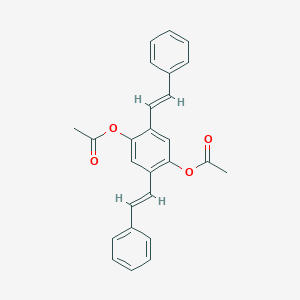
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

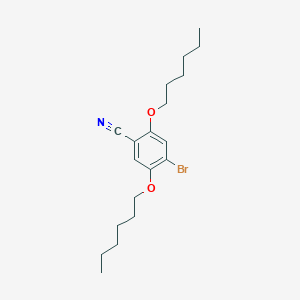
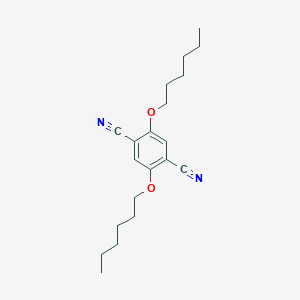
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
